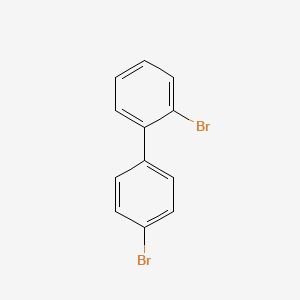

2,4'-Dibromobiphenyl

描述

Historical Overview and Environmental Relevance of Polybrominated Biphenyls

PBBs were commercially produced beginning in 1970 and were primarily used as flame retardants in plastics for products like computer monitors, televisions, and textiles. nih.govpops.intchemeurope.com Their production in the United States ceased in 1979 following a major environmental contamination incident. cdc.gov

In 1973, a toxic flame retardant, FireMaster BP-6, was accidentally mixed with livestock feed and distributed to farms in Michigan. chemeurope.comumich.eduwikipedia.org This event led to the contamination of millions of animals, including chickens, cattle, pigs, and sheep, which were subsequently culled. chemeurope.comwikipedia.orgmichigan.gov The incident resulted in widespread environmental contamination and human exposure through the consumption of contaminated meat, eggs, and dairy products. cdc.govmichigan.govinchem.org

PBBs are persistent in the environment due to their strong adsorption to soil and sediment. cdc.gov They are not easily dissolved in water and can be transported in the atmosphere attached to airborne particles. epa.gov The environmental contamination from PBBs has been largely attributed to commercial products like FireMaster BP-6 and FireMaster FF-1. cdc.gov The principal component in these mixtures was 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153). cdc.gov

Isomeric Significance of 2,4'-Dibromobiphenyl Among PBB Congeners

The 209 PBB congeners are categorized into 10 homologous groups based on the number of bromine atoms. cdc.gov The dibromobiphenyl group, to which this compound belongs, contains 12 isomers. cdc.gov The position of the bromine atoms on the biphenyl (B1667301) rings significantly influences the physical, chemical, and toxicological properties of each congener.

The structure of PBBs allows for rotation around the bond connecting the two benzene (B151609) rings. The degree of planarity is determined by the number of bromine atoms in the ortho positions (2, 2', 6, and 6'). Congeners with fewer ortho substitutions, like this compound, can adopt a more planar configuration. cdc.gov This planarity is a key factor in their biological activity.

Studies have shown that the bioconcentration factor (BCF) of PBBs in aquatic organisms varies among congeners. For instance, the whole-body BCF for this compound in juvenile Atlantic salmon was determined to be 1,343. cdc.govcdc.gov

Research Imperatives and Gaps in this compound Science

While much of the research on PBBs has focused on the major components of commercial mixtures like BB-153, there are significant gaps in the scientific understanding of individual congeners such as this compound. The metabolism of many PBB components, including this compound, is not fully understood. nih.gov

Further research is needed to elucidate the specific environmental fate, transport, and toxicological profile of this compound. Although it is known to be a persistent environmental pollutant with the potential for bioaccumulation, detailed studies on its long-term effects and transformation pathways are limited. The lack of comprehensive data on many PBB congeners, including vapor pressure and Henry's law constants, hinders the accurate prediction of their environmental behavior. cdc.gov

Recent studies have detected 4-bromobiphenyl (B57062), a related compound, in deep water and sediments, suggesting that lower brominated biphenyls can be environmental contaminants of concern. acs.org This highlights the need for more focused research on individual congeners like this compound to fully assess their environmental and health risks.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H8Br2 | nih.gov |

| Molecular Weight | 312.00 g/mol | nih.govechemi.com |

| Appearance | White crystalline solid | |

| Boiling Point | 341.0 ± 22.0 °C at 760 mmHg | echemi.com |

| XLogP3 | 5.3 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYGQQPAMXFHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197930 | |

| Record name | 1,1'-Biphenyl, 2,4'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49602-91-7 | |

| Record name | 2,4'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS24BGZ08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Chemical Transformations of 2,4 Dibromobiphenyl

Established Synthetic Methodologies for Dibromobiphenyls

Traditional methods for synthesizing dibromobiphenyls, including the 2,4'-isomer, have laid the groundwork for biphenyl (B1667301) chemistry. These techniques primarily involve direct bromination and classical coupling reactions.

Direct Bromination Approaches and Regioselectivity Control

Direct bromination of biphenyl is a fundamental approach to introduce bromine atoms onto the aromatic rings. smolecule.com The reaction of biphenyl with bromine can yield a mixture of brominated products. orgsyn.org Controlling the regioselectivity to favor the formation of 2,4'-dibromobiphenyl is a significant challenge due to the activating nature of the phenyl group, which directs electrophilic substitution to multiple positions.

The use of bromine monochloride (BrCl) has been explored as a method for the selective bromination of biphenyl in the para positions, which is useful for producing 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl (B48405). google.com The process can be conducted under mild conditions with fast kinetics. google.com Additionally, carrying out the bromination in a reaction medium containing a strong acid with a pKa of no more than 4 has been shown to enhance the activity of the bromination and can lead to high yields of 4,4'-dibromobiphenyl at ambient temperatures. google.com

Computational methods, such as RegioSQM, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, which can be a valuable tool in designing synthetic routes with desired outcomes. rsc.org The control of regioselectivity in the hydrobromination of alkenes has been achieved using iron(II) and copper(I) catalysts, suggesting that catalytic systems can play a crucial role in directing the position of bromination. acs.org For phenols, regioselective monobromination has been achieved using potassium bromide and ZnAl–BrO3−–layered double hydroxides as brominating reagents, highlighting the potential for specific reagent systems to control reaction outcomes. mdpi.com

Classical Coupling Reactions for Biphenyl Formation

The Ullmann reaction and its derivatives represent a cornerstone in the synthesis of biaryl compounds. This reaction typically involves the copper-promoted coupling of two aryl halides. nih.govresearchgate.netossila.com For the synthesis of unsymmetrical biphenyls like this compound, a cross-Ullmann reaction between two different aryl bromides would be necessary. This approach can, however, lead to a mixture of products, including homocoupled byproducts, which complicates purification.

On-surface Ullmann coupling reactions of dibromo-biphenyl molecules have been systematically explored on various metal surfaces, leading to the formation of poly-p-phenylene polymer chains. researchgate.netrsc.org These studies often utilize symmetrically substituted dibromobiphenyls, such as 2,2'-dibromobiphenyl (B83442) or 4,4'-dibromobiphenyl. beilstein-journals.orgucf.edunih.gov The synthesis of 4,4'-dibromo-2,2'-dinitrobiphenyl can be achieved in high yield via an Ullmann coupling reaction of 2,5-dibromonitrobenzene. ossila.com

Recent advancements have demonstrated increased selectivity in Ullmann coupling through photolytic activation, which can yield distinctly different and more selective products compared to thermal activation. ucf.edu

The Wurtz-Fittig reaction provides another classical route for the formation of carbon-carbon bonds between an aryl halide and an alkyl halide using sodium metal. wikipedia.org A modification of this reaction, involving the coupling of two aryl halides, can be used to synthesize biphenyl derivatives. nih.gov However, like the Ullmann reaction, the cross-coupling of two different aryl bromides can result in a mixture of products. The reaction is also known to be susceptible to side reactions. wikipedia.org

The Wurtz-Fittig reaction has been utilized in the synthesis of polyphenylene polymers from 1,4-dihalobenzenes. acs.org Catalyzed Wurtz-Fittig syntheses have been developed to achieve smoother reactions and higher yields for compounds like polyphenylenes. google.com

Ullmann Coupling Derivatives

Advanced Catalytic Syntheses for this compound and Related Structures

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of unsymmetrical biaryls. nih.govorganic-chemistry.org Reactions such as the Suzuki, Stille, and Negishi couplings offer versatile methods for this purpose. nih.govacs.org

The Suzuki coupling, which involves the reaction of an aryl halide with an aryl boronic acid, is particularly advantageous due to the commercial availability of phenylboronic acids, mild reaction conditions, and minimal formation of homocoupling byproducts. nih.gov This makes it a highly suitable method for the controlled synthesis of unsymmetrical biphenyls. For instance, the synthesis of unsymmetrical triarylamines has been achieved through a one-pot palladium-catalyzed amination where two different aryl bromides are sequentially added to an arylamine. core.ac.uk

Palladium catalysts are also effective for the annulation of 2,2′-dibromobiphenyls with alkynes to produce functionalized phenanthrenes. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in the total synthesis of complex natural products, such as the double N-arylation of a carbazolamine with a 2,2′-dibromobiphenyl derivative. researchgate.netacs.org The development of specialized ligands has been crucial in enhancing the efficiency and scope of these palladium-catalyzed reactions. researchgate.net

The table below summarizes the key synthetic reactions for biphenyl formation:

| Reaction Name | Reactants | Catalyst/Promoter | Key Features |

| Direct Bromination | Biphenyl, Brominating Agent (e.g., Br₂) | Lewis Acid (optional) | Can lead to a mixture of isomers; regioselectivity is a key challenge. orgsyn.org |

| Ullmann Coupling | Aryl Halides | Copper | Classical method for biaryl synthesis; can result in homocoupling byproducts in cross-coupling reactions. ossila.com |

| Wurtz-Fittig Reaction | Aryl Halides, Alkyl Halide | Sodium Metal | Can form biphenyls from two aryl halides but may have side reactions. wikipedia.orgnih.gov |

| Suzuki Coupling | Aryl Halide, Aryl Boronic Acid | Palladium Catalyst | High efficiency and selectivity for unsymmetrical biphenyls. nih.gov |

| Negishi Coupling | Aryl Halide, Organozinc Reagent | Palladium or Nickel Catalyst | Mild conditions and high chemo- and regioselectivity. acs.org |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organohalide, is a principal method for creating carbon-carbon bonds. libretexts.orguwindsor.ca In the context of this compound, this reaction can be controlled to achieve selective monosubstitution at the more reactive 4'-position. For instance, using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate allows for the selective coupling with an arylboronic acid at the 4'-position, leaving the 2-bromo group intact for further transformations. nih.gov This selectivity is fundamental for the stepwise construction of complex molecular architectures.

Stille Coupling Strategies

The Stille coupling utilizes an organotin reagent and an organohalide with a palladium catalyst to form C-C bonds. rsc.orgwikipedia.org This reaction is noted for its tolerance of a wide variety of functional groups. rsc.org Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound can proceed with high regioselectivity. The C(4')-Br bond reacts preferentially, enabling the introduction of a substituent at this position while preserving the C(2)-Br bond. researchgate.net This strategy is another effective route for synthesizing asymmetrically substituted biphenyls.

Negishi Coupling Developments

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium complexes. acs.org Organozinc reagents exhibit high reactivity and functional group tolerance. units.it The differential reactivity of the bromine atoms in this compound is also exploited in Negishi couplings. This allows for the selective formation of a new C-C bond at the 4'-position. The development of new ligands, such as CPhos, has improved the efficiency of Negishi couplings, particularly for sterically demanding substrates. nih.gov

Kumada Cross-Coupling Variants

The Kumada cross-coupling reaction employs a Grignard reagent (an organomagnesium compound) with an organohalide and is typically catalyzed by nickel or palladium. rsc.orgrsc.org This reaction is a powerful tool for forming aryl-aryl bonds. rsc.org When applied to this compound, the reaction conditions can be tuned to favor monosubstitution at the more reactive 4'-position. For example, the use of a nickel-phosphine catalyst can facilitate the selective coupling of an aryl Grignard reagent at the 4'-bromo position.

Table 1: Comparison of Cross-Coupling Reactions for this compound

| Reaction Type | Organometallic Reagent | Catalyst/Ligand Examples | Typical Solvents | Key Advantages |

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, PdCl₂(dppf) | Toluene, THF, DMF | Mild conditions, stable and non-toxic reagents. uwindsor.ca |

| Stille | Organotin compounds | Pd(PPh₃)₄, [Pd(PPh₃)₂Cl₂] | Toluene, DMF | High functional group tolerance. rsc.orgharvard.edu |

| Negishi | Organozinc compounds | PdCl₂(dppf), NiCl₂(dppe) | THF | High reactivity of organozinc reagents. acs.orgunits.it |

| Kumada | Grignard reagents | NiCl₂(dppp), Pd(OAc)₂/PCy₃ | THF, Dioxane | High reactivity of Grignard reagents. rsc.org |

Selective Lithiation and Electrophilic Quenching Routes

A powerful alternative to cross-coupling for the functionalization of this compound is selective halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi). This reaction, performed at low temperatures (e.g., -78 °C), allows for the selective replacement of a bromine atom with lithium. The resulting aryllithium intermediate is a strong nucleophile that can be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups. beilstein-journals.org However, controlling the selectivity between monolithiation and dilithiation can be challenging in conventional batch reactors. beilstein-journals.org The use of microflow systems has been shown to significantly improve the selectivity of monolithiation by enabling rapid mixing and precise temperature control. beilstein-journals.orgnih.govnih.gov This technique allows for the efficient synthesis of monosubstituted products. beilstein-journals.orgnih.gov

Annulation Reactions Involving Dibromobiphenyl Precursors

This compound and its derivatives are valuable precursors for annulation reactions, which are processes that form a new ring onto an existing molecule. These reactions are crucial for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused heterocyclic systems. For instance, a derivative of this compound can undergo an intramolecular cyclization to form a fluorene (B118485) skeleton. acs.org Another strategy involves a palladium-catalyzed dual C-H activation and double C-C bond formation between a 2-iodobiphenyl (B1664525) derivative and an iodobenzene (B50100) to synthesize triphenylenes. acs.org Such annulation strategies are key to creating complex, functional molecules for materials science applications. acs.orgnih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic pathways involving this compound is crucial for maximizing the yield and purity of the desired products. Key parameters for optimization in cross-coupling reactions include the choice of catalyst, ligand, base, and solvent. For example, in Suzuki-Miyaura couplings, the ligand choice can dramatically affect reaction efficiency and selectivity. Similarly, for Stille couplings, additives like copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.edu

In selective lithiation reactions, precise control of temperature and reaction time is critical to prevent side reactions and the formation of di-lithiated species. beilstein-journals.org The use of microflow reactors provides a significant advantage by allowing for rapid mixing and superior temperature control, leading to higher selectivity and yields than traditional batch methods. beilstein-journals.orgnih.gov Purification techniques such as column chromatography and recrystallization are often necessary to isolate the target compound in high purity. chemicalbook.com

Process Intensification through Microflow Systems

The synthesis of unsymmetrically substituted biaryls, including derivatives of this compound, has benefited significantly from the adoption of microflow systems. These systems, characterized by micromixers and microtube reactors, offer precise control over reaction parameters, which is crucial for managing fast and competitive reactions. beilstein-journals.org The primary advantage of microflow technology lies in its ability to achieve rapid mixing and superior temperature regulation compared to conventional macrobatch reactors. beilstein-journals.orgkyoto-u.ac.jp

A key application of microflow systems in the context of dibromobiphenyls is selective monolithiation. capes.gov.brnih.gov In traditional batch reactors, the halogen-lithium exchange reaction on dibromobiaryls often yields a mixture of monolithiated and dilithiated species, even when using a single equivalent of butyllithium. beilstein-journals.orgacs.org Microflow systems overcome this limitation. By ensuring that the mixing of reactants is faster than the chemical reaction itself, these systems prevent the formation of localized areas of high reagent concentration, thus suppressing the second lithiation step and minimizing byproduct formation. beilstein-journals.orgacs.org

Research on symmetrical dibromobiphenyls, such as 2,2'-dibromobiphenyl and 4,4'-dibromobiphenyl, demonstrates the effectiveness of this approach. Selective monolithiation is achieved with high selectivity, and the resulting organolithium intermediate can be immediately quenched with an electrophile in a subsequent integrated step within the same microflow system. beilstein-journals.orgnih.gov This continuous processing not only improves selectivity but also allows for reactions to be conducted at higher temperatures than those feasible in batch processes, increasing reaction rates without sacrificing product purity. acs.org

For instance, the monolithiation of 4,4'-dibromobiphenyl followed by reaction with an electrophile shows significantly higher yields of the desired monosubstituted product when performed in a microflow system compared to a conventional batch setup. The precise control over residence time, which can be as short as a fraction of a second, is critical to this success. beilstein-journals.org

Table 1: Comparison of Batch vs. Microflow System for Monolithiation of 2,2'-Dibromobiphenyl This table illustrates the improved selectivity of microflow systems in preventing the formation of biphenyl (a common byproduct from dilithiation and subsequent quenching) compared to conventional batch methods.

| Method | Temperature (°C) | Yield of 2-Bromobiphenyl (%) [a] | Yield of Biphenyl (%) [a] |

| Macrobatch | -78 | 78 | 21 |

| Microflow | -78 | 91 | 8 |

| Microflow | 0 | 90 | 9 |

| Data sourced from research on selective monolithiation of dibromobiaryls. beilstein-journals.org | |||

| [a] Determined by Gas Chromatography (GC). beilstein-journals.org |

While direct studies on this compound are less common, the principles established with symmetrical isomers are directly applicable. The differential reactivity of the bromine atoms in this compound (one being ortho-substituted, the other para-substituted) could potentially be exploited with even greater control in a microflow environment to achieve highly selective transformations. The integration of lithiation, borylation, and subsequent Suzuki-Miyaura coupling in a single continuous flow process has also been demonstrated, paving the way for the efficient one-pot synthesis of complex, unsymmetrically substituted biaryls from starting materials like this compound. kyoto-u.ac.jprsc.org

Byproduct Minimization Strategies

Minimizing byproducts is a critical aspect of the synthesis and subsequent reactions of this compound. These strategies are essential for improving yield, simplifying purification, and ensuring the final product's quality.

In the Synthesis of Dibromobiphenyls:

The direct bromination of biphenyl is a common route to produce dibromobiphenyls. However, this reaction typically yields a mixture of isomers, including 4,4'-dibromobiphenyl, this compound, and other polybrominated compounds. google.comorgsyn.org The formation of this compound itself is often considered a byproduct in processes optimized for the production of the 4,4' isomer. google.com

Strategies to control the product distribution focus on the reaction conditions. The choice of solvent and catalyst is paramount. For example, carrying out the bromination of biphenyl in a medium containing a strong protic acid, such as trifluoroacetic acid, has been shown to enhance the reaction rate and influence the isomer selectivity. google.com

Table 2: Influence of Acid Medium on Biphenyl Bromination Byproducts This table shows the product distribution from the bromination of biphenyl in different acidic media, highlighting how reaction conditions affect the yield of this compound as a byproduct.

| Acid Medium | Duration (hours) | Conversion (%) | 4-Bromobiphenyl (%) | This compound (%) | 4,4'-Dibromobiphenyl (%) |

| Formic Acid (HCO₂H) | 8 | 97.5 | 44.4 | 2.1 | 49.1 |

| Trifluoroacetic Acid (CF₃CO₂H) | 8 | 100 | 11.9 | 2.0 | 85.5 |

| Data adapted from a patented process for 4,4'-dibromobiphenyl preparation. google.com |

Another approach involves using a combination of an oxidant and an auxiliary oxidant in a solvent system of water and glacial acetic acid, which can improve product purity and yield while simplifying the operational process. google.com

In Subsequent Chemical Transformations:

When this compound is used as a starting material in cross-coupling reactions, different types of byproducts can arise.

Grignard Reactions: In the formation of Grignard reagents from aryl halides, a common side reaction is the coupling between the Grignard reagent and unreacted aryl halide, leading to the formation of a biphenyl-type byproduct. libretexts.org In the case of this compound, this could lead to the formation of polybrominated quaterphenyls. Minimizing this side reaction involves using anhydrous solvents like diethyl ether or tetrahydrofuran, as Grignard reagents react readily with protic solvents, and carefully controlling the reaction temperature. mnstate.educerritos.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. semanticscholar.org However, a frequent side reaction is the homocoupling of the boronic acid or ester starting material, which results in symmetrical biaryl byproducts. acs.org For example, when coupling this compound with an arylboronic acid, the homocoupling of the arylboronic acid would be an undesirable side product. Minimization strategies include the careful selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent system. semanticscholar.org The use of highly active, short-lived catalysts generated via "flash chemistry" in microreactors has also been shown to be effective in suppressing these side reactions. kyoto-u.ac.jp

By employing these advanced process control and reaction optimization strategies, the synthesis and transformation of this compound can be conducted with greater efficiency and precision, yielding products of higher purity.

Environmental Fate and Transport Dynamics of 2,4 Dibromobiphenyl

Environmental Occurrence and Distribution in Various Matrices

Polybrominated biphenyls are known to adsorb strongly to soil and sediment, leading to their persistence in the environment. cdc.gov This strong adsorption generally increases with a higher degree of bromination and higher organic carbon content in the soil and sediment. cdc.gov

The lipophilic nature of PBBs facilitates their accumulation in the fatty tissues of living organisms. nih.gov This process, known as bioaccumulation, can lead to increasing concentrations in organisms at higher levels of the food chain.

A key metric for bioaccumulation is the bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding environment, such as water. For 2,4'-Dibromobiphenyl, a specific whole-body BCF value has been determined in juvenile Atlantic salmon (Salmo salar). cdc.gov

Table 1: Bioconcentration Factor (BCF) for this compound

| Species | BCF Value | Reference |

|---|---|---|

| Juvenile Atlantic salmon (Salmo salar) | 1,343 | cdc.gov |

Studies on carp (B13450389) have also investigated the BCF of related compounds like 4,4'-dibromobiphenyl (B48405), finding BCFs in the order of 10(2) to 10(4). nih.gov While data on the presence of this compound specifically in food systems is limited, the accidental contamination of cattle feed with a PBB mixture called FireMaster BP-6 in Michigan in 1973 demonstrated their potential to enter the human food supply. cdc.gov This incident led to the detection of PBBs in products such as milk, butter, cheese, eggs, and cattle tissues. cdc.gov

PBBs are strongly adsorbed by soil and sediment, which limits their mobility and potential for leaching into groundwater. cdc.gov Their presence in these compartments is a significant aspect of their environmental distribution. While specific concentration data for this compound is not widely available, studies on related PBBs in contaminated areas provide insight into their environmental levels. For example, analyses of sediments from the Pine River in Michigan, which received effluent from a PBB manufacturing plant, showed significantly higher concentrations of PBBs in the sediment compared to the river water, underscoring the importance of sediment as a sink for these compounds. cdc.gov

Standardized methods exist for the extraction and analysis of brominated compounds from soil and sediment samples, often utilizing gas chromatography with an electron capture detector (GC/ECD). researchgate.net While specific levels for this compound are not detailed in the provided search results, the detection of dibromobiphenyls (DiBB) in sludge and sediment has been reported, indicating their presence in these environmental matrices. inchem.org

Detection in Biota and Food Systems

Abiotic Transformation Processes of this compound

Abiotic transformation, particularly through the action of sunlight (photolysis), is considered a dominant degradation process for PBBs in the environment. cdc.gov

The photodegradation of PBBs generally occurs through reduction in solvents that can donate a proton, leading to the formation of less brominated biphenyls. cdc.gov One study specifically investigating the photolysis of 2,4-dibromobiphenyl (B167046) in an acetonitrile-water solution confirmed that debromination was the primary reaction, with no evidence of hydroxylated products forming. cdc.gov The rate of photolysis for PBBs can be significantly faster than for their chlorinated counterparts. cdc.gov

While specific kinetic data for this compound was not found, studies on the related compound 4,4'-dibromobiphenyl show that its photodegradation using a TiO2 film follows pseudo-first-order kinetics. asianpubs.org The degradation rate in such systems is influenced by the initial concentration of the compound. asianpubs.org

Reductive debromination is the key mechanism in the phototransformation of PBBs. This process involves the removal of bromine atoms from the biphenyl (B1667301) structure. cdc.gov For PBBs in general, photolysis leads to the stepwise removal of bromine atoms, producing lower-brominated congeners. cdc.gov Theoretical studies using PBB-153 as a model suggest that the specific debromination pathway is determined by the energy barriers at each position on the benzene (B151609) rings; reactions with lower energy barriers are more likely to occur. mdpi.com This process can lead to an increase in the theoretical human carcinogenic risk, as lower brominated biphenyls may exhibit higher toxicity. mdpi.com

In anaerobic sediments, microbial communities can also perform reductive debromination. asm.org Studies have shown that microorganisms can dehalogenate a variety of PBBs, typically removing bromine atoms from the meta and para positions first, while ortho-substituted bromines are more resistant to removal. asm.org Eventually, this process can lead to the complete dehalogenation of brominated biphenyls to form biphenyl. asm.orgresearchgate.net

Several environmental factors and the presence of other substances can influence the rate and mechanism of phototransformation.

Solvent/Matrix: The surrounding medium plays a crucial role. In proton-donating solvents like methanol, the degradation mechanism for PBBs is primarily reductive debromination. rsc.org However, in aqueous environments, the mechanism can shift to an oxidation process involving hydroxyl radicals. rsc.org

Sensitizers: Substances known as sensitizers can absorb light energy and transfer it to the target compound, facilitating its degradation. For related brominated compounds, the presence of photosensitizers can either promote or inhibit photolysis depending on the specific chemicals and concentrations involved. researchgate.net For instance, anthraquinone-2,6-disulfonate (AQDS) was found to inhibit the photolysis of 2,4,4'-tribromodiphenyl ether, partly due to a light-shielding effect. researchgate.net

Environmental Factors: Water properties such as pH can affect photodegradation rates by influencing the stability and reactivity of the chemical species involved. numberanalytics.com For example, the photodegradation of 4,4'-dibromobiphenyl with a TiO2 catalyst is influenced by the initial pH of the solution. asianpubs.org The presence of oxygen can also impact the reaction; in methanol, oxygen can inhibit reductive debromination by capturing active hydrogen atoms and electrons, while in water, its effect may be negligible as the generation of hydroxyl radicals is not reduced. rsc.org

Reductive Debromination Pathways

Chemical Degradation Pathways

Chemical degradation processes are key to the transformation of persistent organic pollutants in the environment. For this compound, these pathways primarily involve powerful oxidative reactions and photocatalysis, which can break down the stable biphenyl structure.

Oxidative Degradation (e.g., Fenton's Reagent, Ozonation)

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic compounds. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can initiate the oxidation of a wide range of pollutants. dioxin20xx.org

Fenton's Reagent: The Fenton reaction, which involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a potent source of hydroxyl radicals. dioxin20xx.org While direct studies on this compound are limited, research on the isomeric 4,4'-Dibromobiphenyl (4,4'-DBB) demonstrates the efficacy of this method. In one study, treatment with Fenton's reagent at a H₂O₂/Fe²⁺ molar ratio of 10:1 and a pH range of 1.4-2.4 achieved a removal efficiency of up to 99% for 4,4'-DBB. asianpubs.org This suggests that the Fenton process is a viable pathway for the degradation of dibromobiphenyls.

Ozonation: Ozone (O₃) is another powerful oxidant used in water treatment. It can react directly with organic molecules or decompose to form hydroxyl radicals, particularly when combined with hydrogen peroxide (O₃/H₂O₂). Studies on 4,4'-DBB have shown that ozonation alone or in combination with H₂O₂ can achieve significant degradation, with final removal rates reaching 78.0%. asianpubs.org The degradation of other chlorinated aromatic compounds, such as 2,4-dichlorophenol, by ozonation proceeds through hydroxyl radical attack, leading to the formation of intermediates like chlorohydroquinones before eventual ring cleavage. researchgate.net A similar mechanism can be anticipated for this compound.

Table 1: Oxidative Degradation Efficiency for 4,4'-Dibromobiphenyl

| Oxidation Method | Conditions | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Fenton's Reagent | H₂O₂/Fe²⁺ = 10:1, pH 1.4-2.4 | Up to 99% | asianpubs.org |

| Ozone (O₃) / O₃/H₂O₂ | Not specified | 78.0% | asianpubs.org |

Photocatalytic Degradation Using Metal Oxides (e.g., TiO₂)

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is a well-established AOP for mineralizing organic pollutants. asianpubs.org When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the target compound. asianpubs.orgnih.gov

The photocatalytic degradation of the related isomer, 4,4'-Dibromobiphenyl, has been shown to follow pseudo-first-order kinetics. asianpubs.org The degradation rate is influenced by factors such as the initial pollutant concentration and pH. For 4,4'-DBB, the degradation rate decreased as the initial concentration increased. asianpubs.org Interestingly, the removal efficiency was higher under alkaline conditions (optimum pH of 11) compared to acidic or neutral conditions. asianpubs.org The principal decomposition products identified were 4-monobromobiphenyl, biphenyl, and other benzene derivatives, indicating a stepwise debromination and cleavage process. asianpubs.org It is plausible that this compound would undergo a similar degradation pathway involving hydroxyl radical attack and subsequent breakdown.

Table 2: Photocatalytic Degradation of 4,4'-Dibromobiphenyl with TiO₂

| Parameter | Finding | Reference |

|---|---|---|

| Kinetics | Pseudo-first-order | asianpubs.org |

| Effect of Concentration | Degradation rate decreases with increasing initial concentration | asianpubs.org |

| Optimal pH | 11 (Alkaline) | asianpubs.org |

| Degradation Products | 4-monobromobiphenyl, biphenyl, benzene derivatives | asianpubs.org |

| Efficiency Example | 90% degradation of 0.5 g/L solution within 4 hours | asianpubs.org |

Biotic Transformation Processes of this compound

Microbial activity plays a critical role in the natural attenuation of halogenated organic compounds in soil and sediment. The transformation of this compound can occur under both aerobic and anaerobic conditions, leading to different degradation products and pathways.

Microbial Biodegradation Pathways

Under aerobic conditions, the microbial degradation of biphenyl and its halogenated derivatives is typically initiated by a dioxygenase enzyme. This enzyme introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol, which is then further metabolized, often leading to ring cleavage.

Research has demonstrated that certain bacterial strains can degrade dihalodiphenyl ethers. Specifically, Sphingomonas sp. strain SS33 has been shown to transform 2,4-dichlorodiphenyl ether, yielding corresponding phenols and catechols. omicsonline.orgnih.gov While this strain did not use the isomeric 4,4'-dibromodiphenyl ether as a carbon source, it was able to transform it into 4-bromophenol (B116583) and 4-bromocatechol. nih.govresearchgate.net This indicates that the initial cleavage of the ether bond and subsequent degradation of the aromatic rings is a feasible pathway for di-halogenated diphenyl ethers. It is therefore likely that this compound could be similarly transformed by aerobic microorganisms capable of biphenyl degradation, initiating the attack on one of the aromatic rings. The metabolic products would likely include brominated phenols and catechols. omicsonline.org

In anoxic environments such as sediments, the primary biodegradation pathway for polybrominated compounds is anaerobic reductive debromination. omicsonline.org This process involves the sequential removal of bromine atoms, which are replaced by hydrogen atoms, carried out by anaerobic bacteria. omicsonline.orgnih.gov This transformation generally results in the formation of lesser-brominated biphenyls, which may be less toxic but can also be more bioavailable.

While specific studies detailing the complete anaerobic degradation of this compound are scarce, the principles are well-established from research on other polybrominated diphenyl ethers (PBDEs) and PBBs. For instance, the anaerobic microbial degradation of 4,4'-Dibromobiphenyl (BDE-15) has been observed to proceed through reductive debromination to 4-bromodiphenyl ether (BDE-3) and subsequently to diphenyl ether. nih.gov Studies on various PBDEs show a preference for the removal of para and meta bromine substituents. hep.com.cn For this compound, this would suggest that the bromine at the 4'-position might be preferentially removed first. The compound 2,4'-Dibromodiphenyl has been identified as a congener in analytical standards used for studying the reductive debromination of more highly brominated flame retardants, highlighting its relevance as a potential intermediate in anaerobic environments. epa.gov

Table 3: Comparison of Aerobic and Anaerobic Degradation Pathways

| Process | Key Mechanism | Typical Intermediates/Products | Relevant Microorganisms (Examples) | Reference |

|---|---|---|---|---|

| Aerobic Degradation | Dioxygenase attack, ring hydroxylation, ether bond cleavage | (Halo-)phenols, (Halo-)catechols | Sphingomonas sp. | omicsonline.orgnih.gov |

| Anaerobic Reductive Debromination | Sequential removal of bromine atoms | Lesser-brominated biphenyls (e.g., monobromobiphenyl), Diphenyl ether | Anaerobic consortia, Dehalococcoides-containing cultures | omicsonline.orgnih.gov |

Characterization of Microbial Communities and Enzymes

The biodegradation of polybrominated biphenyls (PBBs), including this compound, is a critical process influencing their persistence in the environment. While specific studies focusing exclusively on microbial communities degrading this compound are limited, research on related polybrominated compounds provides insight into the types of microorganisms and enzymes likely involved.

Microbial degradation of brominated compounds often occurs under both aerobic and anaerobic conditions. Aerobic degradation is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to further breakdown. Genera such as Pseudomonas, Sphingomonas, and Rhodococcus have been identified in the degradation of various PBBs and polychlorinated biphenyls (PCBs). tandfonline.comomicsonline.org For instance, Pseudomonas pseudoalcaligenes KF707 has shown the ability to convert biphenyls substituted with halogen groups. tandfonline.com Sphingomonas sp. strain SS33 has been observed to transform di-halogenated diphenyl ethers, which are structurally similar to dibromobiphenyls. nih.govcapes.gov.br

Under anaerobic conditions, the primary degradation pathway is reductive debromination, where bromine atoms are sequentially removed from the biphenyl structure. This process is carried out by specific anaerobic bacteria, such as Dehalococcoides species, which have been implicated in the debromination of polybrominated diphenyl ethers (PBDEs). nih.gov It is plausible that similar microbial communities are involved in the anaerobic degradation of this compound.

Key enzymes in the aerobic degradation pathway belong to the class of biphenyl dioxygenases (BphA). nih.gov These enzymes catalyze the initial and often rate-limiting step of adding two hydroxyl groups to the biphenyl molecule. Subsequent enzymes in the pathway include dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and hydrolase (BphD), which work in concert to break down the aromatic structure. tandfonline.com In anaerobic environments, the enzymes responsible for reductive debromination are known as reductive dehalogenases.

Enzymatic Biotransformation by Specific Enzyme Systems

The enzymatic biotransformation of this compound is primarily initiated by biphenyl dioxygenase (BphA), a multi-component enzyme system. nih.gov This enzyme is a type of Rieske non-heme iron aromatic ring-hydroxylating oxygenase that catalyzes the stereospecific introduction of two hydroxyl groups onto the aromatic ring. The substrate specificity of biphenyl dioxygenases can vary significantly between different bacterial strains, influencing the rate and regioselectivity of the initial hydroxylation step. tandfonline.comnih.gov

For an asymmetrically substituted congener like this compound, the initial dioxygenation can occur on either the 2-brominated or the 4'-brominated ring. Research on the metabolism of chlorobiphenyls (CBs), which are structurally analogous to PBBs, indicates that the position of the halogen substituents greatly influences the enzyme's activity. For example, some biphenyl dioxygenases are more effective at attacking ortho-chlorinated rings, while others show broader substrate ranges. nih.gov The dioxygenation of the unsubstituted ring of a monochlorinated biphenyl is generally a facile process. In the case of this compound, the 4'-brominated ring is less sterically hindered, potentially making it a more likely target for initial enzymatic attack.

Following the initial dioxygenation, the resulting dihydroxylated intermediate is a substrate for dihydrodiol dehydrogenase (BphB), which converts it to a dihydroxybiphenyl. tandfonline.com This product is then cleaved by an extradiol dioxygenase, 2,3-dihydroxybiphenyl dioxygenase (BphC), which opens the aromatic ring. tandfonline.com The final step in the upper biphenyl catabolic pathway is the hydrolysis of the ring-cleavage product by a hydrolase (BphD), yielding a bromobenzoic acid and a five-carbon aliphatic acid. tandfonline.com These smaller molecules can then enter central metabolic pathways.

Bioaccumulation and Environmental Partitioning of this compound

Bioconcentration Factor (BCF) Derivation

The Bioconcentration Factor (BCF) is a key parameter used to assess the potential of a chemical to accumulate in aquatic organisms from the surrounding water. For polybrominated biphenyls, BCF values tend to vary based on the degree and position of bromination.

An experimental study determined the whole-body BCF value for this compound in juvenile Atlantic salmon (Salmo salar) to be 1,343. cdc.gov This value indicates a high potential for bioaccumulation in fish. Generally, BCF values for mono- to tetra-bromobiphenyl congeners tend to increase with a higher degree of bromination. cdc.gov However, for congeners with more than six bromine atoms, steric hindrance can limit uptake, leading to a decrease in BCF. cdc.gov

The table below presents experimentally determined BCF values for this compound and other selected PBB congeners for comparison.

| Compound | Species | BCF Value (whole body) | Reference |

| This compound | Juvenile Atlantic salmon (Salmo salar) | 1,343 | cdc.gov |

| 2,6-Dibromobiphenyl (B167044) | Juvenile Atlantic salmon (Salmo salar) | 1,267 | cdc.gov |

| 3,4-Dibromobiphenyl (B3054393) | Juvenile Atlantic salmon (Salmo salar) | 63 | cdc.gov |

| 2,5,4'-Tribromobiphenyl | Juvenile Atlantic salmon (Salmo salar) | 425 | cdc.gov |

| 2,2',4,5'-Tetrabromobiphenyl | Juvenile Atlantic salmon (Salmo salar) | 314 | cdc.gov |

Adsorption and Desorption Behavior in Environmental Media

The movement and distribution of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter in soil and sediment. chemsafetypro.comecetoc.org A high Koc value suggests that the compound will be relatively immobile in soil and likely to partition to sediment in aquatic systems. chemsafetypro.com

For hydrophobic organic compounds like PBBs, Koc is strongly correlated with the octanol-water partition coefficient (Kow). epa.govd-nb.info While a specific experimentally determined Koc value for this compound was not found in the searched literature, its log Kow is estimated to be high, suggesting strong adsorption to organic matter. The log Kow for the related 4,4'-Dibromobiphenyl is reported as 5.72. insilico.eu Given their hydrophobicity, PBBs with six or fewer bromine atoms are expected to bind significantly to soil and sediment. cdc.gov

The adsorption of similar compounds, such as the herbicide 2,4-D, to soil is often described by the Freundlich isotherm, which is suitable for heterogeneous surfaces like soil. researchgate.netoaepublish.com The adsorption capacity is influenced by soil properties like organic carbon content and clay content. nih.gov Desorption processes for such hydrophobic compounds often exhibit hysteresis, meaning that the compound does not desorb as readily as it adsorbs. researchgate.net This indicates that once this compound becomes associated with soil or sediment, it is likely to persist in that environmental compartment. The strong binding to particulate matter reduces its availability in the aqueous phase, affecting its transport, bioavailability, and degradation rates.

Toxicological Pathways and Biological Interactions of 2,4 Dibromobiphenyl

Molecular Mechanisms of Toxicity

Cytochrome P450 (CYP) Induction and Metabolite Bioactivation

Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1A2)

The metabolism of 2,4'-Dibromobiphenyl is mediated by cytochrome P450 (CYP) enzymes, particularly the CYP1A1 and CYP1A2 isoforms. nih.govoecd-ilibrary.orgunimi.it These enzymes are involved in the biotransformation of a wide array of foreign compounds. nih.govnih.gov The activation of the AhR by PBBs leads to the increased expression of CYP1A1 and CYP1A2 genes. nih.gov This induction of CYP enzymes is a critical step in the metabolic pathway of this compound, leading to the formation of hydroxylated metabolites. nih.govacs.org Studies using rat liver microsomes have demonstrated that CYP1A1 and CYP1A2 are responsible for the formation of these estrogenic metabolites. oecd-ilibrary.org The expression of these CYP isoforms can be induced by substances like 2,3,7,8-tetrachlorodibenzodioxin (TCDD). nih.govnih.gov

Induction of Oxidative Stress Responses

Exposure to brominated compounds, including dibromobiphenyls, has been shown to induce oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. researchgate.net The generation of ROS can lead to cellular damage. While the direct induction of oxidative stress by this compound is an area of ongoing research, related compounds like other PBBs and polybrominated diphenyl ethers (PBDEs) are known to cause oxidative stress in various tissues. researchgate.netcalstate.edu

Endocrine Disruptive Potencies of this compound

This compound and its metabolites are recognized as endocrine-disrupting compounds (EDCs), primarily by interfering with hormone signaling pathways. tandfonline.com

Interference with Estrogen Receptor (ER) Signaling

The hydroxylated metabolites of this compound can interact with estrogen receptors (ERs). nih.govacs.org Research has shown that these metabolites can bind to and activate the ER, mimicking the effects of endogenous estrogens. nih.govacs.org For instance, certain monohydroxylated metabolites of dibromobiphenyls have demonstrated the ability to bind to the ER and induce ER-mediated gene expression. nih.govacs.org This interference can disrupt the normal balance of estrogenic activity in the body. nih.govacs.org Studies on related compounds have shown that hydroxylated metabolites can increase the expression of both ERα and ERβ. nih.gov

Inhibition of Estrogen Sulfotransferase (hEST) Activity

A significant mechanism of endocrine disruption by this compound metabolites is the potent inhibition of human estrogen sulfotransferase (hEST). nih.govacs.orgnih.gov hEST is an enzyme responsible for the sulfation of estrogens, a process that deactivates them and prepares them for excretion. fu-berlin.de By inhibiting this enzyme, the hydroxylated metabolites of this compound can increase the bioavailability of active estrogens in target tissues, leading to an indirect estrogenic effect. nih.govacs.orgnih.gov Research has identified specific hydroxylated metabolites of dibromobiphenyls as powerful inhibitors of hEST. nih.govacs.org For example, 4-OH-3,4'-DBB was found to be a strong inhibitor of hEST. nih.govacs.org

Impact on Thyroid Hormone Homeostasis

Polybrominated biphenyls have been shown to interfere with thyroid hormone homeostasis. tandfonline.compops.int Exposure to PBBs can lead to decreased levels of serum thyroxine (T4) and triiodothyronine (T3). tandfonline.com The mechanism of this disruption can involve competition with thyroid hormones for binding to transport proteins like transthyretin. nih.gov While direct studies on this compound's specific impact are part of a broader investigation into PBBs, the structural similarity to other PBBs and related compounds like PBDEs suggests a potential for similar disruptive effects on the thyroid system. tandfonline.comnih.gov

Biotransformation and Excretion Pathways in Biological Systems

The biotransformation of this compound primarily occurs in the liver through the action of cytochrome P450 enzymes. nih.gov The initial step involves hydroxylation, leading to the formation of various mono- and dihydroxylated metabolites. nih.govacs.org The position of the bromine atoms on the biphenyl (B1667301) structure influences the rate of metabolism; for instance, the presence of a bromine-free para position is thought to be important for metabolism. nih.gov

Following biotransformation, the resulting metabolites are more water-soluble, which facilitates their excretion from the body. sci-hub.se The primary route of excretion for PBBs and their metabolites is through the bile into the feces. sci-hub.se Other minor excretion pathways can include lipophilic secretions. sci-hub.se The rate of metabolism and excretion is dependent on the specific PBB congener. nih.govsci-hub.se For example, in vitro studies with marine mammal microsomes showed the ability to biotransform 4,4'-dibromobiphenyl (B48405) (PBB-15). eurobis.org

Interactive Data Table: Effects of this compound Metabolites

| Metabolite | Estrogen Receptor (ER) Affinity (EC50) | Estrogen Receptor (ER) Activation (EC50) | Estrogen Sulfotransferase (hEST) Inhibition (EC50) |

| 4-OH-3,4'-DBB | - | 74 nM nih.govacs.org | 40 nM nih.govacs.org |

| 4-OH-2,2'-DBB | 6.6 nM nih.govacs.org | Supramaximal activation nih.govacs.org | - |

| 4-OH-4'-MBB | - | Supramaximal activation nih.govacs.org | - |

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The absorption, distribution, metabolism, and excretion (ADME) of PBBs are influenced by their lipophilic nature.

Absorption: PBBs can be absorbed through oral, inhalation, and dermal routes. nih.gov Studies on various PBBs indicate rapid and nearly complete absorption from the gastrointestinal tract. sci-hub.se

Distribution: Following absorption, their lipophilic properties cause them to accumulate in tissues with high lipid content, such as adipose tissue, the liver, skin, and breast milk. nih.gov

Metabolism: The metabolism of PBBs is primarily carried out by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 enzymes. nih.gov The rate and extent of metabolism are dependent on the specific bromine substitution pattern on the biphenyl structure. nih.gov For a PBB to be metabolized, the presence of a free para position (an unsubstituted carbon atom opposite the phenyl-phenyl bond) is often required. nih.govcdc.gov Congeners with fewer bromine atoms are more readily transformed into hydroxylated derivatives. nih.gov

Excretion: The primary route of excretion for metabolized PBBs is through the urine as hydroxylated derivatives. nih.gov In contrast, highly brominated congeners that are not metabolized are either retained in the body or excreted unchanged in the feces. nih.gov

Metabolite Identification and Quantification in Tissues

The biotransformation of PBBs, including this compound, leads to the formation of various metabolites. The primary metabolic pathway involves hydroxylation, where a hydroxyl group (-OH) is added to the biphenyl structure.

Research on PBBs has identified hydroxylated metabolites in various biological samples. For instance, studies on the commercial PBB mixture FireMaster BP-6, which contains various PBB congeners, have revealed the presence of hydroxylated degradation products in animal feces and urine. sci-hub.se Specifically, 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl was identified as a metabolite in dog feces. sci-hub.se While specific quantitative data for this compound metabolites in various tissues is not extensively detailed in the provided search results, the general metabolic pathway for lower brominated PBBs suggests the formation of hydroxylated derivatives. nih.gov

The table below summarizes the types of metabolites identified for PBBs in general, which provides an indication of the likely metabolites for this compound.

| Parent Compound Class | Metabolite Type | Biological Matrix |

| Polybrominated Biphenyls (PBBs) | Hydroxylated derivatives | Urine, Feces |

This table is based on general information for PBBs and specific data for this compound may vary.

Comparative Toxicological Profiles of Dibromobiphenyl Isomers

The toxicity of dibromobiphenyl isomers can vary significantly depending on the position of the bromine atoms on the biphenyl rings. This variation is often linked to the molecule's ability to adopt a planar or non-planar configuration, which influences its interaction with biological receptors. cdc.gov

Studies comparing different PBB congeners have shown that the degree and position of bromination affect their toxicological properties. For example, in a study with liver microsomes from phenobarbital-treated rats, 2,2'-dibromobiphenyl (B83442) was metabolized, whereas 4,4'-dibromobiphenyl was not. nih.govcdc.gov This suggests that the presence of bromine atoms at the ortho positions (2, 2', 6, and 6') versus the para positions (4 and 4') can significantly alter the metabolic fate and, consequently, the toxicological profile of the isomer. cdc.govnih.govcdc.gov

The accumulation potential of dibromobiphenyl isomers also differs. One study found that the 3,4-isomer accumulated from water to a lesser extent than the 2,6- and 2,4'-isomers in fish. inchem.org Furthermore, the bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, has been shown to vary among dibromobiphenyl isomers. For instance, the BCF values in juvenile Atlantic salmon were determined to be 1,267 for 2,6-dibromobiphenyl (B167044) and 1,343 for this compound, while the 3,4-dibromobiphenyl (B3054393) had a much lower BCF of 63. cdc.gov

The following table provides a comparative overview of some dibromobiphenyl isomers based on available data.

| Isomer | Key Toxicological/Metabolic Feature | Reference |

| This compound | Accumulates from water in fish; Bioconcentration Factor (BCF) of 1,343 in juvenile Atlantic salmon. inchem.orgcdc.gov | inchem.org, cdc.gov |

| 2,2'-Dibromobiphenyl | Metabolized by liver microsomes in rats. nih.govcdc.gov | nih.gov, cdc.gov |

| 4,4'-Dibromobiphenyl | Not metabolized by liver microsomes in rats under the same conditions as 2,2'-dibromobiphenyl. nih.govcdc.gov | nih.gov, cdc.gov |

| 2,6-Dibromobiphenyl | Accumulates from water in fish; BCF of 1,267 in juvenile Atlantic salmon. inchem.orgcdc.gov | inchem.org, cdc.gov |

| 3,4-Dibromobiphenyl | Lower accumulation from water compared to 2,6- and 2,4'-isomers; BCF of 63 in juvenile Atlantic salmon. inchem.orgcdc.gov | inchem.org, cdc.gov |

In general, the toxicity of PBBs tends to increase with the degree of bromination up to a certain point. inchem.org However, the specific arrangement of bromine atoms is a critical determinant of an isomer's biological activity and toxic potential. nih.govcdc.gov

Advanced Analytical Methodologies for 2,4 Dibromobiphenyl Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,4'-Dibromobiphenyl and its related compounds from complex sample mixtures, thereby minimizing matrix interference and enabling accurate quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the target analytes.

Gas chromatography is the preferred method for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The selection of the stationary phase is critical for resolving isomers. Non-polar columns, such as those with a DB-5 phase, are often employed for the analysis of PBBs and related halogenated compounds. service.gov.ukepa.gov

The performance of the GC separation is dependent on several parameters, including the temperature program, carrier gas flow rate, and injection technique. For instance, a programmed temperature ramp allows for the efficient elution of compounds with a range of boiling points. gcms.cz this compound, along with its isomers like 4,4'-Dibromobiphenyl (B48405), is frequently used as a surrogate or internal standard in GC methods for analyzing other environmental contaminants due to its chemical stability and distinct retention time. epa.govgcms.czgcms.czshimadzu.co.krnih.govnemi.gov

| Parameter | Example Condition | Compound Group | Reference |

| Column | 30 m x 0.53 mm ID DB-5 (0.83 µm film) | Haloethers | epa.gov |

| Injector Temp. | 250 °C | Organochlorine Pesticides | gcms.cz |

| Oven Program | 80°C (0.5 min) to 310°C (0.5 min) | Organochlorine Pesticides | gcms.cz |

| Carrier Gas | Helium | General GC Analysis | gcms.cz |

| Detector | Electron Capture Detector (ECD) / Mass Spectrometer | General GC Analysis | epa.govgcms.cz |

This table presents example GC conditions used for the analysis of halogenated compounds, where dibromobiphenyls are often included as standards.

For the analysis of this compound metabolites, which are typically more polar and less volatile due to the addition of hydroxyl groups, High-Performance Liquid Chromatography (HPLC) is the more suitable technique. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a C18 column, is commonly utilized for separating hydroxylated PBBs and similar metabolites. nih.govresearchgate.net

The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve separation of isomeric metabolites. nih.govdioxin20xx.org For instance, studies on the bioactivation of dibrominated biphenyls have employed preparative HPLC to isolate various mono- and dihydroxylated metabolites before their identification by mass spectrometry. nih.gov This approach is crucial as the biological activity of these metabolites can vary significantly based on the position of the hydroxyl group. nih.gov HPLC can also be coupled with various detectors, including electrochemical detectors (ECD) for specific compound classes like brominated phenols. nih.gov

| Parameter | Example Condition | Analyte Group | Reference |

| Column | C18 (e.g., 100 mm length) | Hydroxylated PBDEs | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water gradients | Brominated Phenols, OH-PBDEs | dioxin20xx.orgnih.gov |

| Ionization Mode | ESI(-), APCI(-) | Polar Metabolites | nih.govdioxin20xx.org |

| Detector | Tandem Mass Spectrometry (MS/MS) | Polar Metabolites | nih.govdioxin20xx.org |

This table shows typical HPLC conditions for analyzing polar metabolites of brominated compounds, analogous to those expected for this compound.

Gas Chromatography (GC) for Volatile Congeners

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing not only sensitive detection but also definitive structural information. When coupled with a chromatographic system, it offers unparalleled selectivity and is capable of identifying and quantifying analytes at trace levels.

Tandem mass spectrometry (MS/MS) coupled with GC, particularly using a triple quadrupole mass spectrometer, provides exceptional sensitivity and selectivity for quantifying target compounds in complex matrices. thermofisher.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. shimadzu.com This process significantly reduces background noise and matrix interferences, allowing for ultra-trace detection limits. thermofisher.comshimadzu.co.kr

For PBBs and related compounds, GC-MS/MS methods have been developed that achieve low detection limits, often in the picogram-to-femtogram range. thermofisher.com In a method for organochlorine pesticides and PCBs, 4,4'-Dibromobiphenyl was used as a surrogate standard, with specific MRM transitions monitored for its quantification. shimadzu.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| 4,4'-Dibromobiphenyl (Surrogate) | 312.00 | 152.10 | Pesticide & PCB Analysis | shimadzu.com |

| 4,4'-Dibromobiphenyl (Surrogate) | 152.00 | 126.10 | Pesticide & PCB Analysis | shimadzu.com |

This table provides an example of MRM transitions used for the analysis of 4,4'-Dibromobiphenyl, an isomer of this compound, demonstrating the principle of GC-MS/MS quantification.

For the analysis of polar metabolites of this compound, LC-MS/MS is the method of choice. nih.govnih.govmdpi.com It combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. This technique avoids the need for derivatization, which is often required for the GC analysis of polar compounds like hydroxylated metabolites. nih.govresearchgate.net

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for these analyses, typically operating in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ of the hydroxylated metabolites. nih.govdioxin20xx.org The MS/MS fragmentation of these precursor ions provides structural information and allows for specific detection. For example, the neutral loss of bromine (Br) or hydrogen bromide (HBr) is a characteristic fragmentation pathway that can be used for screening and quantification. nih.gov Studies have successfully used LC-MS/MS to identify and quantify hydroxylated metabolites of brominated diphenyl ethers and biphenyls formed in biological systems. nih.govnih.gov

High-resolution mass spectrometry (HRMS), often coupled with GC or LC, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). spectroscopyonline.com This capability is crucial for determining the elemental composition of an unknown compound or for confirming the identity of a target analyte with a high degree of confidence. gcms.czspectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

Spectroscopic Characterization Techniques for Structural Elucidation

The precise identification and structural confirmation of this compound rely on a suite of sophisticated spectroscopic methods. These techniques probe the molecular structure by interacting with the molecule's vibrational and nuclear magnetic properties, providing a unique fingerprint for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy states of its chemical bonds. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its biphenyl (B1667301) core and carbon-bromine bonds.

Although a specific experimental spectrum for this compound is not detailed in the available research, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ range.

C-H in-plane bending: These vibrations can be observed in the 1300-1000 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibrations are characteristic and typically found in the lower frequency region of the spectrum, often between 700-500 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1600 - 1450 |

| C-H In-plane Bending | 1300 - 1000 |

| C-Br Stretch | 700 - 500 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. For non-centrosymmetric molecules like this compound, many vibrational modes are active in both IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the carbon and hydrogen atomic framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the asymmetry of the molecule results in a complex pattern of signals. All eight protons on the biphenyl system are chemically non-equivalent, meaning each should theoretically produce a distinct signal. These signals would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The coupling between adjacent protons (ortho-, meta-, and para-coupling) would lead to intricate splitting patterns (e.g., doublets, triplets, and multiplets), making the complete assignment of the spectrum challenging.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, all 12 carbon atoms are unique and are expected to give rise to 12 distinct signals. The carbon atoms directly bonded to bromine atoms (C-Br) would be significantly influenced by the halogen's electronegativity and would appear at characteristic chemical shifts. The quaternary carbons (at the biphenyl linkage and the bromine substitution points) would typically have lower intensities compared to the protonated carbons. While specific experimental data for this compound is scarce, data for the related isomer 4,4'-Dibromobiphenyl shows signals at δ 122.1, 128.6, 132.2, and 139.0 ppm. The spectrum for the 2,4'-isomer would be expected to be more complex with 12 distinct resonances.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Number of Signals | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | 8 | 7.0 - 8.0 |

| ¹³C | 12 | 120 - 145 |

Bioanalytical Screening and Receptor Assays

Bioanalytical methods are employed to investigate the interaction of this compound with biological systems, particularly its potential to activate specific cellular receptors. These assays are crucial for understanding its biochemical activity.

Reporter Gene Assays for AhR Agonism (e.g., DR-Calux)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many halogenated aromatic hydrocarbons. Reporter gene assays are widely used to screen for and quantify the AhR-activating potential of compounds.

The Dioxin-Responsive Chemically Activated Luciferase Expression (DR-CALUX) assay is a prominent example. researchgate.netresearchgate.net This bioassay uses a genetically modified cell line, often a rat hepatoma cell line (H4IIE), that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs). researchgate.netnih.gov When an AhR agonist like this compound binds to the AhR, the receptor-ligand complex translocates to the nucleus and binds to the DREs, initiating the transcription of the luciferase gene. nih.gov The amount of light produced by the subsequent enzymatic reaction with a substrate is proportional to the AhR-activating potency of the compound. nih.gov

While specific DR-CALUX data for this compound is not detailed in the reviewed literature, polybrominated biphenyls (PBBs) as a class are known to be aryl hydrocarbon receptor (AhR) agonists. cdc.gov The DR-CALUX assay is a key method used to determine the relative potency of such compounds compared to the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), often expressed as toxic equivalency quotients (TEQs). researchgate.netnih.gov

In Vitro Receptor Binding Assays

In vitro receptor binding assays are used to determine if a chemical can physically bind to a specific cellular receptor. oecd.org These assays are typically competitive, measuring the ability of a test compound to displace a known, radiolabeled ligand from the receptor. This provides information on the binding affinity of the test compound but does not distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). oecd.org

These assays are critical for assessing potential endocrine-disrupting effects. For instance, binding to the estrogen receptor (ER) or to thyroid hormone transport proteins like transthyretin (TTR) can be evaluated. ndl.go.jp Research on related compounds has utilized these methods extensively. For example, a study using a competitive binding assay found that 4,4'-Dibromobiphenyl, an isomer of the title compound, did not show any binding affinity for the human estrogen α receptor (ERα) at concentrations up to 10⁻⁴ M. ndl.go.jp Such assays provide a direct measure of the molecular interaction between a compound and a biological target, serving as an initial screening step for further functional assays.

Theoretical and Computational Investigations of 2,4 Dibromobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and understanding the behavior of molecules at the atomic and electronic levels. For 2,4'-Dibromobiphenyl, these methods provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a important method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO) of this compound.

Commonly employed functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.net The choice of basis set, such as the 6-31G(d) or more extensive sets like 6-311+G(d,p), is crucial for obtaining accurate results. researchgate.net For analogous compounds like 4,4'-dibromodiphenyl ether, DFT calculations at the B3LYP/6-31+G(d) level have been used to determine the optimal geometry and vibrational spectra. researchgate.net Similar approaches are applicable to this compound to understand how the asymmetric placement of bromine atoms affects the electron distribution across the biphenyl (B1667301) system.

The electronic properties of substituted biphenyls are significantly influenced by the dihedral angle between the phenyl rings, which in turn affects the extent of π-conjugation. researchgate.net DFT calculations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformations and the energy barriers between them.

Table 1: Representative Calculated Electronic Properties for a Substituted Biphenyl

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.99 eV | B3LYP/6-311G+(d,p) |

| LUMO Energy | -1.25 eV | B3LYP/6-311G+(d,p) |

| Energy Gap (ΔE) | 4.74 eV | B3LYP/6-311G+(d,p) |

Note: Data for a representative substituted spirobifluorene molecule, illustrating typical values obtained from DFT calculations. rsc.org

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for calculating molecular properties. Methods like Hartree-Fock (HF), while less accurate for electron correlation, serve as a baseline for more advanced calculations. For related compounds, optimized geometries have been obtained using both HF and DFT methods, with the latter generally showing better agreement with experimental data. researchgate.net